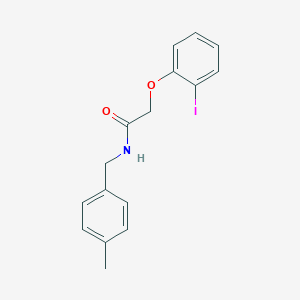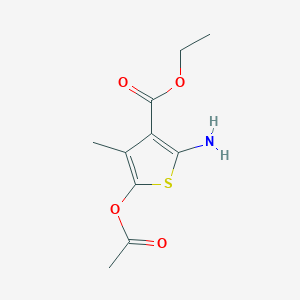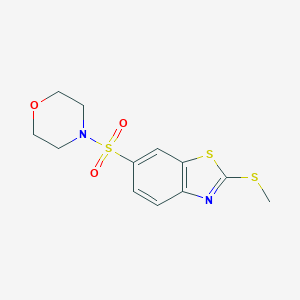![molecular formula C27H27N3OS B299528 4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether](/img/structure/B299528.png)
4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a thiazolyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution on the Piperazine Ring: The piperazine ring can be substituted with the diphenylmethyl group through nucleophilic substitution reactions.
Coupling Reactions: The final step often involves coupling the thiazole derivative with the substituted piperazine under appropriate conditions, such as using a base in an organic solvent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the thiazole ring could lead to a dihydrothiazole compound.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.
Industry: Used in the synthesis of more complex molecules or materials.
Mécanisme D'action
The mechanism of action of 4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether would depend on its specific biological target. It may act by binding to a receptor or enzyme, altering its activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Diphenylmethyl)-4-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]piperazine
- 1-(Diphenylmethyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine
Uniqueness
4-[2-(4-benzhydryl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can affect its binding affinity and specificity towards biological targets, making it a compound of interest for further research.
Propriétés
Formule moléculaire |
C27H27N3OS |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
2-(4-benzhydrylpiperazin-1-yl)-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C27H27N3OS/c1-31-24-14-12-21(13-15-24)25-20-32-27(28-25)30-18-16-29(17-19-30)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20,26H,16-19H2,1H3 |
Clé InChI |
IMAVGAQEGJRNDT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)

![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)
![2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)

![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

